![molecular formula C17H12BrN5S B2537111 6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-10-2](/img/structure/B2537111.png)
6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C12H9BrN4S . It has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .
Physical And Chemical Properties Analysis
The compound “6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C12H9BrN4S . It has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .Scientific Research Applications
Cardiovascular Agents
Research has led to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrrole, thiophene, pyran, pyridine, and pyridazine, aimed at discovering promising cardiovascular agents. These compounds have demonstrated significant coronary vasodilating and antihypertensive activities, highlighting their potential as novel cardiovascular therapies (Sato et al., 1980).
Antimicrobial and Anti-inflammatory Activities
Pyridazine derivatives have shown considerable biological properties, including anti-tumor and anti-inflammatory activity. The synthesis and characterization of specific triazole pyridazine derivatives have been explored, with findings indicating their potential in treating various diseases due to their molecular packing strength and interaction energies, underscoring the importance of these compounds in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Antidiabetic Drugs
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. These studies aimed to develop new anti-diabetic medications, demonstrating the compounds' effectiveness in in vitro and in vivo models, and highlighting their potential as therapeutic agents for diabetes management (Bindu et al., 2019).
Anxiolytic and Antihistaminic Activities
Research into fused pyridazines, specifically [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, has identified compounds that exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These findings suggest the therapeutic potential of these compounds in treating allergies and atopic conditions, with some undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQMHDVSDVLRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.